![molecular formula C9H7N3 B14246560 1h-Imidazo[1,5-b]indazole CAS No. 371978-45-9](/img/structure/B14246560.png)
1h-Imidazo[1,5-b]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[1,5-b]indazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indazole ring. This unique structure imparts a range of chemical and biological properties, making it a compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,5-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an imidazole derivative with an indazole precursor, followed by cyclization under acidic or basic conditions. For instance, a concise route involves the use of electronically directed metalation/formylation followed by condensation with methyl hydrazine and culminating in a copper-catalyzed intramolecular Ullmann cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,5-b]indazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield imidazo[1,5-b]indazole-3-carboxylic acid, while substitution reactions can introduce various functional groups at specific positions on the ring system .
Scientific Research Applications
1H-Imidazo[1,5-b]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-b]indazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1H-Imidazo[1,5-b]indazole can be compared with other similar compounds, such as:
1H-Imidazo[1,2-b]pyrazole: Another fused heterocyclic compound with similar biological activities.
1H-Indazole: Shares the indazole ring but lacks the imidazole moiety, resulting in different chemical properties.
1H-Imidazo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of an indazole ring, leading to different reactivity and applications
The uniqueness of this compound lies in its fused ring system, which imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
371978-45-9 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-imidazo[1,5-b]indazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-5-10-6-12(9)11-8/h1-4,6H,5H2 |
InChI Key |
APTYVALQTTVYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CC=CC3=NN2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


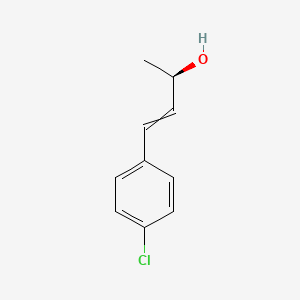
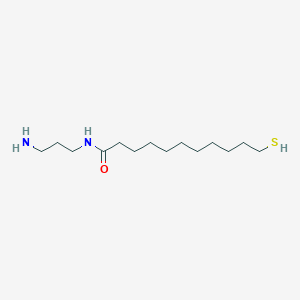
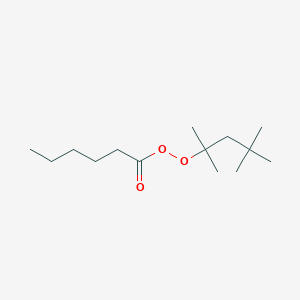
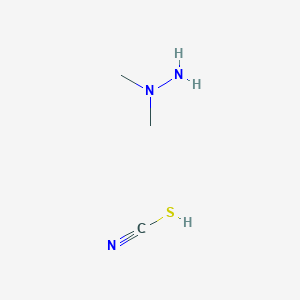
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
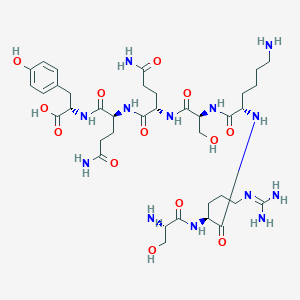
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
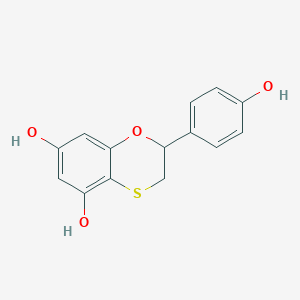
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
